2-cyano-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Overview
Description
2-cyano-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that n-cyanoacetamides, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-cyano-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide involves its interaction with its targets, leading to a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
It is known that n-cyanoacetamides are used in the synthesis of various organic heterocycles , which suggests that they may affect multiple biochemical pathways.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may also have significant molecular and cellular effects.
Action Environment
It is known that the synthesis of n-cyanoacetamides can be carried out in several ways, involving different reaction conditions , suggesting that the action of this compound may be influenced by environmental factors.
Properties
IUPAC Name |
2-cyano-N-cyclopropyl-N-(thian-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXHDSLOJDZOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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